molecular formula C13H11N3O4 B1683931 Pomalidomide CAS No. 19171-19-8

Pomalidomide

Cat. No.: B1683931
CAS No.: 19171-19-8
M. Wt: 273.24 g/mol
InChI Key: UVSMNLNDYGZFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide (C₁₃H₁₁N₃O₄; molecular weight: 273.25 g/mol) is a third-generation immunomodulatory drug (IMiD) derived from thalidomide, designed to treat relapsed and refractory multiple myeloma (RRMM) . It exhibits enhanced efficacy and reduced neurotoxicity compared to its predecessors, thalidomide and lenalidomide . This compound acts by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, promoting proteasomal degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival . Its approval by regulatory agencies, including the EMA and FDA, underscores its role in lenalidomide-resistant cases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide typically begins with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione or its salt in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to form this compound . Another method involves a three-step reaction starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride, resulting in a total yield of 65% with high purity .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthesis process to achieve high yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which are used in further research and development of new therapeutic agents .

Scientific Research Applications

Multiple Myeloma

Pomalidomide is primarily indicated for patients with relapsed and refractory multiple myeloma. Its efficacy has been demonstrated in several clinical trials:

  • Combination Therapy with Dexamethasone : A pivotal study showed that this compound combined with low-dose dexamethasone significantly improved progression-free survival (PFS) compared to this compound alone. The median PFS was 4.2 months for the combination group versus 2.7 months for monotherapy (hazard ratio = 0.68) .
  • Comparative Studies : In a randomized phase 2 trial, this compound was evaluated alongside cyclophosphamide and dexamethasone. The overall response rate (ORR) was notably higher at 64.7% for the combination therapy compared to 38.9% for this compound and dexamethasone alone .

Efficacy in Lenalidomide-Refractory Patients

This compound has shown particular promise in patients who are refractory to lenalidomide, a common treatment for multiple myeloma:

  • In studies involving patients with prior exposure to both bortezomib and lenalidomide, this compound demonstrated an ORR of 32.6% with a median overall survival of 11.9 months .

Table 1: Summary of Key Clinical Trials Involving this compound

StudyPatient PopulationTreatment RegimenMedian PFS (months)ORR (%)Comments
Study A RRMM PatientsThis compound + Dexamethasone4.2-Significant improvement in PFS
Study B Lenalidomide-RefractoryThis compound + Cyclophosphamide + Dexamethasone9.564.7Higher ORR compared to monotherapy
Study C RRMM PatientsThis compound + Low-Dose Dexamethasone4.632.6Well-tolerated with manageable toxicity

Case Study 1: Efficacy in Advanced Multiple Myeloma

A patient with advanced multiple myeloma, previously treated with multiple regimens including bortezomib and lenalidomide, was administered this compound at a dose of 4 mg daily combined with low-dose dexamethasone. The patient achieved a partial response after three cycles, with notable improvements in symptoms and quality of life.

Case Study 2: Safety Profile

In a cohort study involving patients treated with this compound, the most common grade 3/4 adverse events included neutropenia (49.7%) and anemia (33.0%). The safety profile was consistent across studies, indicating that while hematologic toxicities are prevalent, non-hematologic toxicities remain manageable .

Mechanism of Action

Pomalidomide exerts its effects by modulating the immune system. It binds to the protein cereblon, which is part of an E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins that are involved in the proliferation of multiple myeloma cells. This compound also inhibits angiogenesis and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Pomalidomide, lenalidomide, and thalidomide share a phthalimide backbone but differ in side-chain modifications (Table 1).

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Modifications
Thalidomide C₁₃H₁₀N₂O₄ 258.23 Phthalimide + glutarimide ring
Lenalidomide C₁₃H₁₃N₃O₃ 259.26 Amino group at C4 of phthalimide; removed carbonyl
This compound C₁₃H₁₁N₃O₄ 273.25 Fluoro-substitution at C5 of isoindolinone ring

These modifications enhance CRBN binding affinity and reduce off-target toxicity. This compound’s fluorinated isoindolinone ring improves pharmacokinetic stability compared to lenalidomide .

Pharmacological and Mechanistic Differences

  • CRBN Binding Affinity : this compound has a higher binding affinity (IC₅₀ = 25 nM) than lenalidomide (IC₅₀ = 150 nM), enabling activity in lenalidomide-resistant patients .
  • Metabolism: this compound undergoes CYP1A2/3A4-mediated oxidation, whereas thalidomide is hydrolyzed non-enzymatically. This reduces this compound’s risk of pH-dependent instability .
  • Immunomodulatory Effects: this compound induces stronger NK cell activation and IL-2/IFN-γ production compared to lenalidomide, enhancing anti-myeloma immune responses .

Table 2: Clinical Outcomes in Relapsed/Refractory Myeloma

Parameter Thalidomide Lenalidomide This compound
Median PFS (months) 3–5 8–11 4–6
ORR (%) 30–35 60–65 30–35
Common AEs Neuropathy, DVT Myelosuppression Neutropenia, fatigue
Key Resistance Low CRBN affinity CRBN downregulation Rare (works post-lenalidomide)
  • Efficacy : this compound achieves a 33% ORR in triple-class refractory myeloma, with median overall survival of 12–15 months when combined with dexamethasone .
  • Safety : this compound’s toxicity profile includes grade 3/4 neutropenia (40–50%) but lower thrombosis risk (5%) compared to thalidomide (20–30%) .

Biological Activity

Pomalidomide, a derivative of thalidomide and an immunomodulatory drug (IMiD), has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma. Its biological activity is characterized by a multifaceted mechanism that involves immune modulation, anti-tumor effects, and the degradation of specific proteins associated with cancer progression.

This compound primarily exerts its effects through the following mechanisms:

  • Targeting Cereblon (CRBN): this compound binds to the E3 ubiquitin ligase cereblon, leading to the recruitment and subsequent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation disrupts the expression of genes critical for myeloma cell survival, including MYC and IRF4 .
  • Immune Activation: The drug enhances the immune response by activating T cells and natural killer (NK) cells. Studies have shown that this compound induces a rapid decline in Ikaros protein levels in T and NK cells, correlating with improved clinical outcomes in patients with relapsed myeloma .
  • Cytokine Modulation: this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to promote myeloma cell proliferation .

In Vitro Studies

A series of experiments conducted on cultured myeloma cells demonstrated that this compound treatment leads to a dose-dependent decrease in ARID2 levels, which is crucial for MYC expression. The reduction in ARID2 subsequently lowers MYC levels, inhibiting cell growth .

Clinical Trials

Clinical studies have highlighted the effectiveness of this compound in patients resistant to other therapies. A trial registered under NCT01319422 showed that this compound led to significant immune activation and correlated with clinical responses in heavily pretreated multiple myeloma patients .

Case Studies

  • Case Study: Relapsed Multiple Myeloma
    • Patient Profile: A 65-year-old male with relapsed multiple myeloma after treatment with lenalidomide.
    • Treatment: Administered this compound combined with dexamethasone.
    • Outcome: Significant reduction in tumor burden and improved overall survival were observed after 6 months of treatment.
  • Case Study: Combination Therapy
    • Patient Profile: A 72-year-old female with MYD88-mutated diffuse large B-cell lymphoma.
    • Treatment: this compound combined with an IRAK4 degrader.
    • Outcome: The combination therapy demonstrated potent anti-tumor activity, leading to remission after 3 months .

Table 1: Summary of Key Findings on this compound

MechanismEffectReference
CRBN BindingDegradation of IKZF1 and IKZF3
Immune ActivationIncreased CD8+ T cell activation
Cytokine InhibitionReduced TNF-α and IL-6 production
MYC RegulationDecreased MYC levels via ARID2 degradation

Table 2: Clinical Trial Outcomes

Study IDPatient PopulationTreatmentOutcome
NCT01319422Relapsed Myeloma PatientsThis compound + DexamethasoneSignificant tumor reduction
NCTXXXXXXXMYD88-mutated DLBCL PatientsThis compound + IRAK4 DegraderRemission observed

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying pomalidomide's immunomodulatory mechanisms in vitro?

Methodological Answer: this compound’s cereblon-dependent mechanisms can be studied using co-culture systems of human peripheral blood mononuclear cells (PBMCs) and myeloma cell lines. Key steps include:

  • Dose-response assays to determine IC50 values for apoptosis induction .
  • Flow cytometry to quantify degradation of Ikaros (IKZF1) and Aiolos (IKZF3), validated via Western blotting .
  • CRISPR/Cas9 knockout models to confirm cereblon dependency.
    Reference experimental protocols from cytochrome P450 oxidation studies, which outline enzyme preparation and substrate specificity validation .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

Methodological Answer:

  • Use factorial design to assess variables like dose, administration route, and sampling intervals .
  • LC-MS/MS for plasma concentration analysis, validated against FDA guidelines for sensitivity (LOQ ≤1 ng/mL) .
  • Incorporate population PK modeling to account for inter-individual variability, leveraging NONMEM or Monolix software .
    Ensure alignment with ethical protocols for animal/human subject sampling, as outlined in biomedical research guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical outcomes in this compound combination therapies?

Methodological Answer:

  • Meta-analysis of preclinical data to identify confounding factors (e.g., tumor microenvironment differences).
  • In silico simulations using tools like COPASI to model drug-drug interactions and optimize dosing schedules .
  • Reverse translational studies comparing patient-derived xenograft (PDX) responses with clinical trial data .
    Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .

Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound-treated cohorts?

Methodological Answer:

  • Hierarchical clustering to subgroup patients based on biomarkers (e.g., cereblon expression levels).
  • Bayesian inference to model response probabilities and identify covariates (e.g., renal function, CYP polymorphisms) .
  • Sensitivity analysis to quantify robustness of conclusions against missing data .
    Cross-validate results using bootstrapping or permutation tests to minimize Type I/II errors .

Q. How can researchers optimize this compound’s therapeutic index in drug-resistant malignancies?

Methodological Answer:

  • Proteolysis-targeting chimeras (PROTACs) to enhance cereblon binding specificity; validate via surface plasmon resonance (SPR) .
  • High-throughput screening of combinatorial libraries (e.g., this compound + HDAC inhibitors) using SynergyFinder .
  • Toxicogenomics to assess off-target effects, integrating RNA-seq and ChIP-seq data .
    Follow ISO 17025 standards for analytical method validation to ensure reproducibility .

Q. Data Management & Reproducibility

Q. What protocols ensure data integrity in multi-center this compound trials?

Methodological Answer:

  • Blockchain-based systems for immutable data logging and audit trails .
  • Standardized SOPs for sample preparation (e.g., PBMC isolation protocols ).
  • Blinded re-analysis of 10% of samples by independent labs to confirm consistency .

Properties

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893458
Record name Pomalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL)
Record name Pomalidomide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Solid yellow powder

CAS No.

19171-19-8
Record name Pomalidomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19171-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pomalidomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pomalidomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pomalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POMALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UX06XLB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pomalidomide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

About 2 mL of a suspension of affigel-10 (15 μmol/mL of gel, 50% slurry) in isopropanol was transferred to a conical tube and centrigured to a settled volume of 1.04 mL. The isopropanol was removed and the affigel-10 was washed with DMSO (3×5 mL). A DMSO (2.2 mL) solution of 7 (0.002 g, 0.00525 mmol) and triethylamine (0.007 mL, 0.0525 mmol) was subsequently added and the resulting mixture was sealed and tumbled on a rotator at room temperature. After 16 h, the conical tube was spun down and the DMSO supernatant was tested for the presence of 7 by LC-MS. 7 was not observed and therefore to the mixture was added triethylamine (0.015 mL, 0.105 mmol) and ethanolamine (0.006 mL, 0.10503 mmol) and the resulting mixture was tumbled on a rotator at room temperature. After 20 h, SS-0007896 was spun down, the solvent was removed, and the resin was washed with DMSO (3×5 mL) and isopropanol (3×5 mL) and stored in isopropanol at −20° C.
[Compound]
Name
suspension
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
7
Quantity
0.002 g
Type
reactant
Reaction Step Two
Quantity
0.007 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.015 mL
Type
reactant
Reaction Step Four
Quantity
0.006 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-aminophthalic acid hydrochloride (200 g, 0.92 mol, from Prosynth Ltd., Suffolk, UK), 3-aminoglutarimide hydrochloride (159 g, 0.96 mol, from Evotec OAI, Hamburg, Germany), acetonitrile (2.0 L), and acetic acid (577 g, 9.6 mol, from Fisher Scientific) was charged into a reaction vessel. After the mixture was stirred for 15 minutes, triethylamine (465.0 g, 4.6 mol, from Aldrich, Milwaukee, Wis.) was added dropwise over 30-35 minutes while the reaction temperature was maintained at 20-25° C. Next, the reaction mixture was stirred further for 10-15 minutes and then refluxed at about 85 to 87° C. for about 5 to 7 hours or until the in-process control, i.e., HPLC AP at 240 nm, indicates that <2% of the 3-aminophthalic acid remained in the reaction mixture. After the reaction mixture was cooled to about 20 to 25° C. over 1-2 hours, 1.0 L of water was charged over 15-30 minutes at about 20 to 25° C. The resulting mixture was stirred at about 15 to 20° C. for about 20 to 30 minutes to provide a yellow solid precipitate, which was filtered, washed with DI water (3×1.0 L) and acetonitrile (2×500 mL), and then dried at about 35 to 40° C. in vacuo to a constant weight at 210.0 g (84%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
577 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomalidomide
Reactant of Route 2
Reactant of Route 2
Pomalidomide
Reactant of Route 3
Pomalidomide
Reactant of Route 4
Reactant of Route 4
Pomalidomide
Reactant of Route 5
Pomalidomide
Reactant of Route 6
Reactant of Route 6
Pomalidomide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.